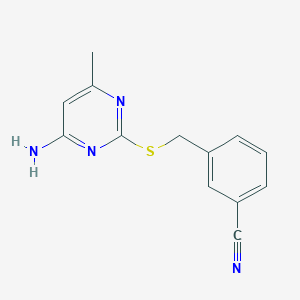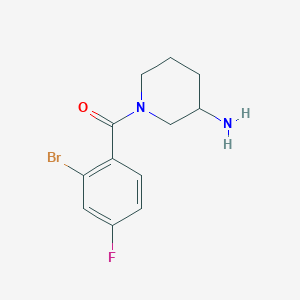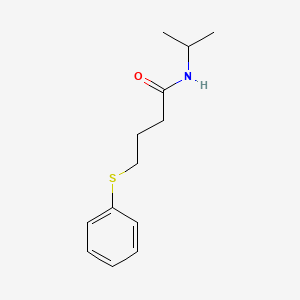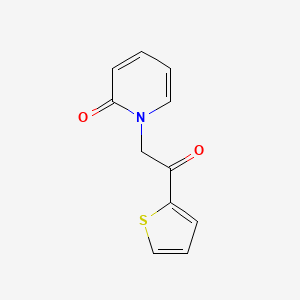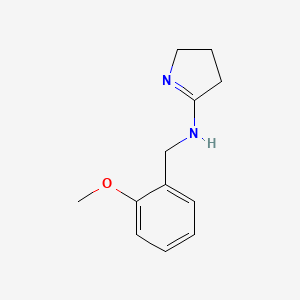
n-(2-Methoxybenzyl)pyrrolidin-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(2-Methoxybenzyl)pyrrolidin-2-imine: is a chemical compound with the molecular formula C12H16N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a methoxybenzyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
N-Alkylation of Pyrrolidine: One common method involves the N-alkylation of pyrrolidine with 2-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Reductive Amination: Another approach is the reductive amination of pyrrolidine-2-imine with 2-methoxybenzaldehyde. This reaction can be catalyzed by a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a solvent like methanol or ethanol.
Industrial Production Methods: Industrial production methods for n-(2-Methoxybenzyl)pyrrolidin-2-imine typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: n-(2-Methoxybenzyl)pyrrolidin-2-imine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form secondary amines or other reduced products. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxybenzyl group can be replaced by other substituents. Reagents like alkyl halides or acyl chlorides are commonly employed.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Secondary amines, dealkylated products.
Substitution: Various substituted pyrrolidines.
Applications De Recherche Scientifique
Chemistry: n-(2-Methoxybenzyl)pyrrolidin-2-imine is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors. It serves as a probe to understand the structure-activity relationships of pyrrolidine derivatives.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or neuroprotective effects.
Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals, agrochemicals, and specialty materials. Its versatility makes it valuable for various chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of n-(2-Methoxybenzyl)pyrrolidin-2-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group may enhance binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
n-Benzylpyrrolidin-2-imine: Similar structure but lacks the methoxy group, which may affect its binding properties and biological activity.
n-(2-Hydroxybenzyl)pyrrolidin-2-imine: Contains a hydroxy group instead of a methoxy group, which can influence its reactivity and solubility.
n-(2-Chlorobenzyl)pyrrolidin-2-imine: The presence of a chlorine atom can alter its electronic properties and chemical behavior.
Uniqueness: n-(2-Methoxybenzyl)pyrrolidin-2-imine is unique due to the presence of the methoxy group, which can enhance its lipophilicity and membrane permeability. This structural feature may contribute to its distinct pharmacokinetic and pharmacodynamic profiles compared to similar compounds.
Propriétés
Formule moléculaire |
C12H16N2O |
|---|---|
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
N-[(2-methoxyphenyl)methyl]-3,4-dihydro-2H-pyrrol-5-amine |
InChI |
InChI=1S/C12H16N2O/c1-15-11-6-3-2-5-10(11)9-14-12-7-4-8-13-12/h2-3,5-6H,4,7-9H2,1H3,(H,13,14) |
Clé InChI |
LGBBLXZEGDPQJZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CNC2=NCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


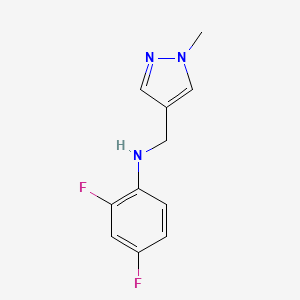
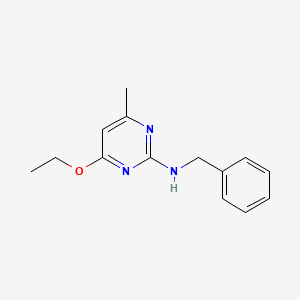
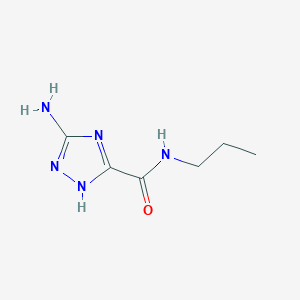
![(3AS,4S,6R,6aR)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B14906062.png)
![7,7-Dimethyl-3-azabicyclo[4.1.0]heptan-4-one](/img/structure/B14906069.png)
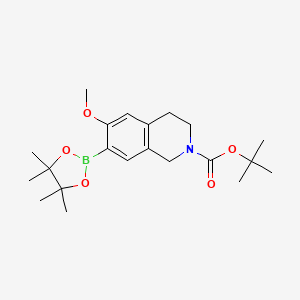

![N-[2-(4-butylphenyl)-6-chloro-2H-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B14906076.png)
![5-bromo-2-[(2E)-2-(2,6-dihydroxy-4-oxopyrimidin-5(4H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14906098.png)
